(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Description
The compound “(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a phenyl group at position 3, a methyl group at position 2, and an acetic acid moiety at position 5. Pyrazolo[1,5-a]pyrimidines are synthetically versatile scaffolds widely explored in medicinal and materials chemistry due to their structural resemblance to purine bases . The synthesis of such compounds typically involves cyclocondensation reactions between heterocyclic amines and dicarbonyl precursors, as demonstrated in the work by Abdelhamid (2009), who synthesized analogous pyrazolo[1,5-a]pyrimidine derivatives bearing benzofuran substituents .
Properties
IUPAC Name |
2-(2-methyl-5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-13(10-5-3-2-4-6-10)14-16-15(21)11(7-12(19)20)8-18(14)17-9/h2-6,11H,7-8H2,1H3,(H,16,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPHFWBKLXOYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves multi-step organic reactions One common method starts with the condensation of 3-phenyl-2-pyrazolin-5-one with ethyl acetoacetate under basic conditions to form the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine Derivative
A closely related compound, Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetate (CAS 1030575-22-4), shares the tetrahydro-pyrimidinone core but differs in the heterocyclic ring system (triazolo vs. pyrazolo) and substituents (methyl ester vs. acetic acid) .
Key Structural Differences:
- Heterocyclic Core: The triazolo[1,5-a]pyrimidine ring incorporates a 1,2,4-triazole moiety, introducing an additional nitrogen atom compared to the pyrazolo[1,5-a]pyrimidine system. This alters electronic properties and hydrogen-bonding capabilities.
- Substituents: The triazolo derivative lacks aromatic substituents (e.g., phenyl or benzofuran groups), reducing steric bulk and lipophilicity relative to the target compound.
- Functional Group: The methyl ester group in the triazolo derivative confers higher hydrophobicity compared to the carboxylic acid group in the target compound, which may enhance solubility in polar solvents.
Benzofuran-Containing Pyrazolo[1,5-a]pyrimidines
Abdelhamid (2009) synthesized pyrazolo[1,5-a]pyrimidine derivatives with benzofuran substituents, such as 6-benzo[d]furan-2-yl-2-thioxohydropyridine-3-carbonitrile . These compounds differ from the target molecule in their substitution patterns, with benzofuran moieties replacing the phenyl group.
Physicochemical Properties
Available data for Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetate (Table 1) highlight its physicochemical profile, though analogous data for the target compound are absent in the provided evidence.
Table 1. Properties of Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetate
| Property | Value/Classification |
|---|---|
| Molecular Formula | C₈H₁₀N₄O₃ |
| Molar Mass (g/mol) | 210.19 |
| Density (g/cm³) | 1.62 ± 0.1 (Predicted) |
| Boiling Point (°C) | 306.9 ± 34.0 (Predicted) |
| pKa | 2.80 ± 0.40 (Predicted) |
| Hazard Class | IRRITANT |
Key Observations:
- The triazolo derivative’s lower molar mass (210.19 g/mol vs. ~285 g/mol for the target compound, estimated) reflects its simpler substitution pattern.
- The predicted pKa (2.80 ± 0.40) suggests moderate acidity for the methyl ester, whereas the carboxylic acid group in the target compound would exhibit stronger acidity (pKa ~1–3).
Hazard Profiles
The triazolo derivative is classified as an IRRITANT , suggesting that similar compounds, including the target molecule, may require precautions during handling (e.g., gloves, eye protection).
Biological Activity
(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.30 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core that contributes to its biological activity.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. They can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression.
- Case Study : In a study involving MDA-MB-231 breast cancer cells, a derivative exhibited an IC50 value of 0.126 µM, indicating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Studies : Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzymatic Inhibition
The compound has been reported to inhibit specific enzymes that are crucial for various biological processes:
- Target Enzymes : Inhibitors targeting matrix metalloproteinases (MMPs) have shown potential in reducing metastasis in cancer models. The compound demonstrated significant inhibition against MMP-2 and MMP-9 .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Kinase inhibition | 0.126 µM | |
| Antimicrobial | Cell wall synthesis disruption | Varies by strain | |
| Enzymatic Inhibition | MMP inhibition | Significant reduction |
Synthesis and Structural Modifications
Recent advancements in synthetic methodologies have allowed for the modification of the pyrazolo[1,5-a]pyrimidine scaffold to enhance biological activity:
- Synthesis Pathways : Various synthetic routes involve the reaction of aminopyrazoles with electrophilic compounds such as β-dicarbonyls or β-enaminones .
- Post-functionalization : Modifications at the phenyl ring or acetic acid moiety can significantly influence the pharmacological profile of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
